
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide” is an organic compound containing methoxyethyl and methoxyphenethyl groups attached to an oxalamide moiety . Methoxyethyl and methoxyphenethyl groups are commonly found in various organic compounds and are known to influence the properties of the molecules they are part of .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Biomedical Coatings
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide: , due to its liquid-like properties at room temperature, has been extensively used in biomedical coatings. These coatings are crucial for medical devices that come into direct contact with blood, as they require anti-thrombogenic properties to prevent blood clotting . The compound’s ability to enrich cells, low protein absorption, and anti-thrombogenicity make it ideal for coating artificial organs .
Thermoplastic Polyurethane Development
The compound has been utilized in the synthesis of thermoplastic polyurethane (PU). By varying the molecular weights during synthesis, researchers can significantly alter the mechanical and thermal properties of the PU. This versatility makes it suitable for creating materials with specific characteristics, such as increased storage modulus and melting temperature, which are beneficial in various industrial applications .
Microphase Separation in Block Copolymers
In the field of polymer science, N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide is used to study the microphase separation of double-hydrophilic block copolymers in water. This research has implications for the development of molecular assemblies with mesoscale aqueous compartments, which can be used in creating artificial protocells or separating biomaterials in aqueous environments .
Anti-fouling Applications
The anti-fouling properties of the compound are particularly beneficial in dental applications. It helps in enhancing the aging resistance and anti-fouling behavior of denture base materials, making it a valuable additive in dental resins .
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects . Without specific information on the intended use of “N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide”, it’s difficult to predict its mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be flammable, toxic, or reactive. Without specific information on “N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide”, it’s difficult to predict its safety and hazards .
Zukünftige Richtungen
The future directions for research on a compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on clinical trials and drug development . Without specific information on “N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide”, it’s difficult to predict future directions.
Eigenschaften
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-10-9-16-14(18)13(17)15-8-7-11-5-3-4-6-12(11)20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAYHHSSZQRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)
![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)
![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)
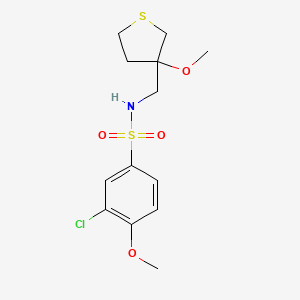


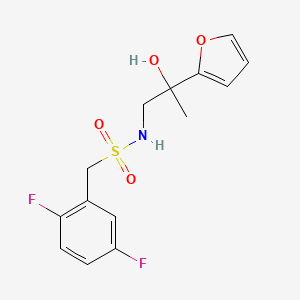
![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)
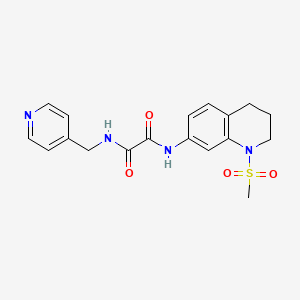
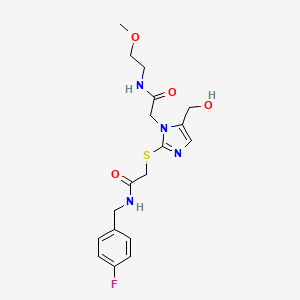
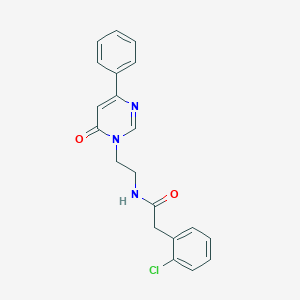
![(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2943623.png)
